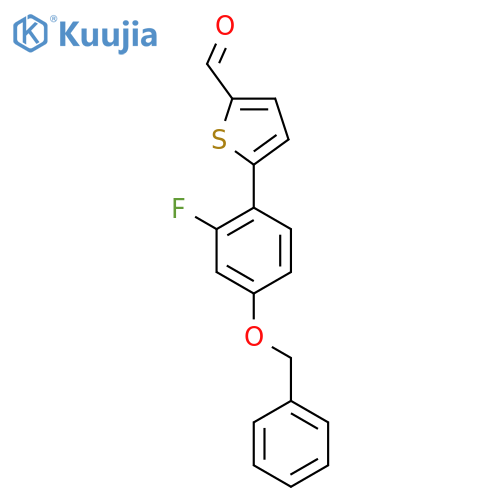

Cas no 2172456-94-7 (5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde)

2172456-94-7 structure

商品名:5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde

5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde

- 5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde

- 2172456-94-7

- EN300-1586371

-

- インチ: 1S/C18H13FO2S/c19-17-10-14(21-12-13-4-2-1-3-5-13)6-8-16(17)18-9-7-15(11-20)22-18/h1-11H,12H2

- InChIKey: RAROYILKIBFBOC-UHFFFAOYSA-N

- ほほえんだ: S1C(C=O)=CC=C1C1C=CC(=CC=1F)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 312.06202899g/mol

- どういたいしつりょう: 312.06202899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1586371-1000mg |

5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |

2172456-94-7 | 1000mg |

$1229.0 | 2023-09-24 | ||

| Enamine | EN300-1586371-10000mg |

5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |

2172456-94-7 | 10000mg |

$5283.0 | 2023-09-24 | ||

| Enamine | EN300-1586371-2.5g |

5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |

2172456-94-7 | 2.5g |

$2408.0 | 2023-06-04 | ||

| Enamine | EN300-1586371-100mg |

5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |

2172456-94-7 | 100mg |

$1081.0 | 2023-09-24 | ||

| Enamine | EN300-1586371-0.5g |

5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |

2172456-94-7 | 0.5g |

$1180.0 | 2023-06-04 | ||

| Enamine | EN300-1586371-10.0g |

5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |

2172456-94-7 | 10g |

$5283.0 | 2023-06-04 | ||

| Enamine | EN300-1586371-500mg |

5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |

2172456-94-7 | 500mg |

$1180.0 | 2023-09-24 | ||

| Enamine | EN300-1586371-50mg |

5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |

2172456-94-7 | 50mg |

$1032.0 | 2023-09-24 | ||

| Enamine | EN300-1586371-0.05g |

5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |

2172456-94-7 | 0.05g |

$1032.0 | 2023-06-04 | ||

| Enamine | EN300-1586371-1.0g |

5-[4-(benzyloxy)-2-fluorophenyl]thiophene-2-carbaldehyde |

2172456-94-7 | 1g |

$1229.0 | 2023-06-04 |

5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde 関連文献

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

2172456-94-7 (5-4-(benzyloxy)-2-fluorophenylthiophene-2-carbaldehyde) 関連製品

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬